molecular formula C17H16N4O B12939799 5-Amino-1-(diphenylmethyl)-1H-imidazole-4-carboxamide CAS No. 127574-36-1

5-Amino-1-(diphenylmethyl)-1H-imidazole-4-carboxamide

Katalognummer: B12939799
CAS-Nummer: 127574-36-1
Molekulargewicht: 292.33 g/mol
InChI-Schlüssel: SCHDEQZGHZBOJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-1-(diphenylmethyl)-1H-imidazole-4-carboxamide (ICA-1s) is a potent inhibitor of protein kinase C-ι (PKC-ι), a kinase implicated in prostate cancer progression . Its chemical structure features a diphenylmethyl group attached to the imidazole ring and a cyclopentyl moiety with hydroxyl and methyl substituents (Fig. 1a) . Preclinical studies demonstrate selective cytotoxicity against malignant prostate cell lines (PC-3, DU-145) without significant toxicity to normal prostate epithelial cells (RWPE-1) at 23.4 mmol/l . ICA-1s exhibits stability in human plasma for 2 hours at 25°C and 37°C, a critical pharmacokinetic advantage for therapeutic applications .

Eigenschaften

CAS-Nummer

127574-36-1

Molekularformel

C17H16N4O

Molekulargewicht

292.33 g/mol

IUPAC-Name

5-amino-1-benzhydrylimidazole-4-carboxamide

InChI

InChI=1S/C17H16N4O/c18-16-14(17(19)22)20-11-21(16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,18H2,(H2,19,22)

InChI-Schlüssel

SCHDEQZGHZBOJR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC(=C3N)C(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-benzhydryl-1H-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzhydryl chloride with 5-amino-1H-imidazole-4-carboxamide in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Amino-1-benzhydryl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research has indicated that derivatives of imidazole, including 5-amino-1-(diphenylmethyl)-1H-imidazole-4-carboxamide, exhibit anti-inflammatory effects. A study highlighted the compound's ability to modulate immune responses by influencing macrophage polarization. Specifically, it promotes a shift towards pro-resolving M2 macrophages while reducing pro-inflammatory M1 macrophages, leading to decreased levels of inflammatory cytokines such as IL-1 and increased levels of IL-10 in inflamed tissues .

Cancer Therapy

The compound has been explored for its potential as a therapeutic agent in cancer treatment. Its structure allows it to function as a hinge binder in Bruton's tyrosine kinase (BTK) inhibitors, which are crucial in treating B-cell malignancies. Preliminary studies revealed that novel BTK inhibitors featuring imidazole derivatives demonstrated impressive selectivity and antitumor efficacy in vivo, suggesting that 5-amino-1-(diphenylmethyl)-1H-imidazole-4-carboxamide could be developed into effective cancer therapeutics .

Immune Modulation

The compound has shown promise in immune-modulatory therapies. Its mechanism involves the modulation of cytokine production, which can be beneficial in treating autoimmune diseases and certain cancers. By acting on multiple related cytokines without significantly altering cell viability, it presents a novel approach to managing inflammatory diseases .

Case Study 1: Inflammation Model

In a controlled study using wild-type mice with paw inflammation, treatment with 5-amino-1-(diphenylmethyl)-1H-imidazole-4-carboxamide resulted in:

  • A significant reduction in paw edema.
  • An increase in M2 macrophage populations.
  • Elevated IL-10 levels and decreased IL-1 levels.

These findings suggest that the compound effectively mediates the resolution of inflammation through immune modulation .

Case Study 2: BTK Inhibitor Development

A series of imidazole derivatives were synthesized and tested for their BTK inhibitory activity. The most potent derivative containing 5-amino-1-(diphenylmethyl)-1H-imidazole-4-carboxamide exhibited:

  • High selectivity for BTK.
  • Favorable pharmacokinetic properties.
  • Robust antitumor activity against B-cell lymphomas.

This study underscores the potential of the compound as a lead structure for developing new cancer therapies .

Data Tables

Application Area Key Findings References
Anti-inflammatoryIncreased M2 macrophages; reduced IL-1 levels
Cancer therapyHigh selectivity as BTK inhibitor; robust efficacy
Immune modulationModulates cytokine production; potential for autoimmune treatment

Wirkmechanismus

The mechanism of action of 5-Amino-1-benzhydryl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular signaling and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Examples :

  • 5-Amino-1-(5-deoxy-β-D-ribofuranosyl)-1H-imidazole-4-carboxamide (CAS 37642-56-1): Structural analog with a deoxygenated ribose, reducing polarity (XLogP3 = -1.7) compared to AICAR .
  • 5-Amino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-imidazole-4-carboxamide (CAS 23274-21-7): Acetyl-protected ribose improves lipophilicity but requires metabolic activation .

Comparison with ICA-1s: Ribofuranosyl derivatives prioritize nucleotide-like metabolism, whereas ICA-1s’ diphenylmethyl group enhances plasma stability and kinase selectivity.

Alkyl-Substituted Imidazoles

Examples :

  • 5-Amino-N,1-dimethyl-1H-imidazole-4-carboxamide (CAS 101080-49-3): Simplified structure with methyl groups; lacks the bulky diphenylmethyl or sugar moieties . Unknown biological activity but predicted higher solubility (PSA = 136.62 Ų) .

Structural and Functional Analysis

Table 1: Key Comparative Data

Compound Substituents Molecular Weight Key Properties Reference
ICA-1s Diphenylmethyl, cyclopentyl 300.32* PKC-ι inhibition; plasma-stable; selective cytotoxicity
AICAR Ribofuranosyl 258.23 AMPK activation; short half-life; non-specific
5-(4-Methoxyphenyl)-pyrazole analog 4-Methoxyphenyl, phenyl ~285 (estimated) Uncharacterized activity; structural diversity
5-Amino-1-(5-deoxy-ribofuranosyl) Deoxyribose 242.23 Moderate lipophilicity (XLogP3 = -1.7); uncharacterized PK/PD
5-Amino-N,1-dimethyl-imidazole Methyl groups 154.17 High solubility (PSA = 136.62 Ų); unknown bioactivity

*Molecular weight inferred from .

Stability and Pharmacokinetics

ICA-1s outperforms AICAR analogs in plasma stability (2 hours vs. rapid degradation) due to its non-sugar substituents . The isopropylidene group in ribityl analogs improves crystallinity but complicates metabolic processing .

Target Specificity

ICA-1s’ diphenylmethyl and cyclopentyl groups likely enhance PKC-ι binding affinity, whereas AICAR’s ribose moiety directs interaction with AMPK’s allosteric site . Pyrazole-carboximidamides may target divergent pathways due to variable aromatic substituents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.